

Synthesis of 4,6-Dichloro-5-methoxypyrimidine: A Detailed Experimental Protocol

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Compound of Interest

Compound Name: 4,6-Dichloro-5-methoxypyrimidine

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This document provides a comprehensive guide to the synthesis of **4,6-dichloro-5-methoxypyrimidine**, an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] The primary synthetic route involves the chlorination of a hydroxypyrimidine precursor. This protocol details the necessary reagents, equipment, and procedural steps for a successful synthesis.

Overview of Synthetic Pathway

The most common and direct method for synthesizing **4,6-dichloro-5-methoxypyrimidine** is through the halogenation of 4,6-dihydroxy-5-methoxypyrimidine or its corresponding salt.[2] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl_3) or phosphorus trichloride (PCl_3), which replace the hydroxyl groups with chlorine atoms.[2]

Experimental Protocol

This protocol is based on a common synthetic method utilizing phosphorus oxychloride as the chlorinating agent.

Materials:

- 5-methoxypyrimidine-4,6-diol

- Triethylamine
- Anhydrous Toluene
- Trichlorophosphate (Phosphorus oxychloride - POCl_3)
- Ice water
- Saturated sodium bicarbonate solution
- Saturated saline solution
- Anhydrous magnesium sulfate

Equipment:

- Reaction flask equipped with a reflux condenser and dropping funnel
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a reaction flask, suspend 5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol) and triethylamine (95.0 mL, 680 mmol) in anhydrous toluene (1.2 L).[\[1\]](#)
- **Heating:** Heat the suspension to 100-105°C with stirring.[\[1\]](#)
- **Addition of Chlorinating Agent:** Slowly add a solution of trichlorophosphate (140 mL, 1.5 mol) in anhydrous toluene (200 mL) dropwise over 30 minutes.[\[1\]](#)
- **Reflux:** After the addition is complete, reflux the reaction mixture for 1 hour.[\[1\]](#)

- **Cooling and Quenching:** Cool the mixture to room temperature. Decant the toluene layer and carefully add ice water to the residue.[\[1\]](#)
- **Extraction:** The product will form a heavier black oil layer. Separate this layer and extract the aqueous layer with toluene (2 x 200 mL).[\[1\]](#)
- **Washing:** Combine the toluene extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline solution (400 mL).[\[1\]](#)
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate and then concentrate it under reduced pressure to yield the final product.[\[1\]](#)

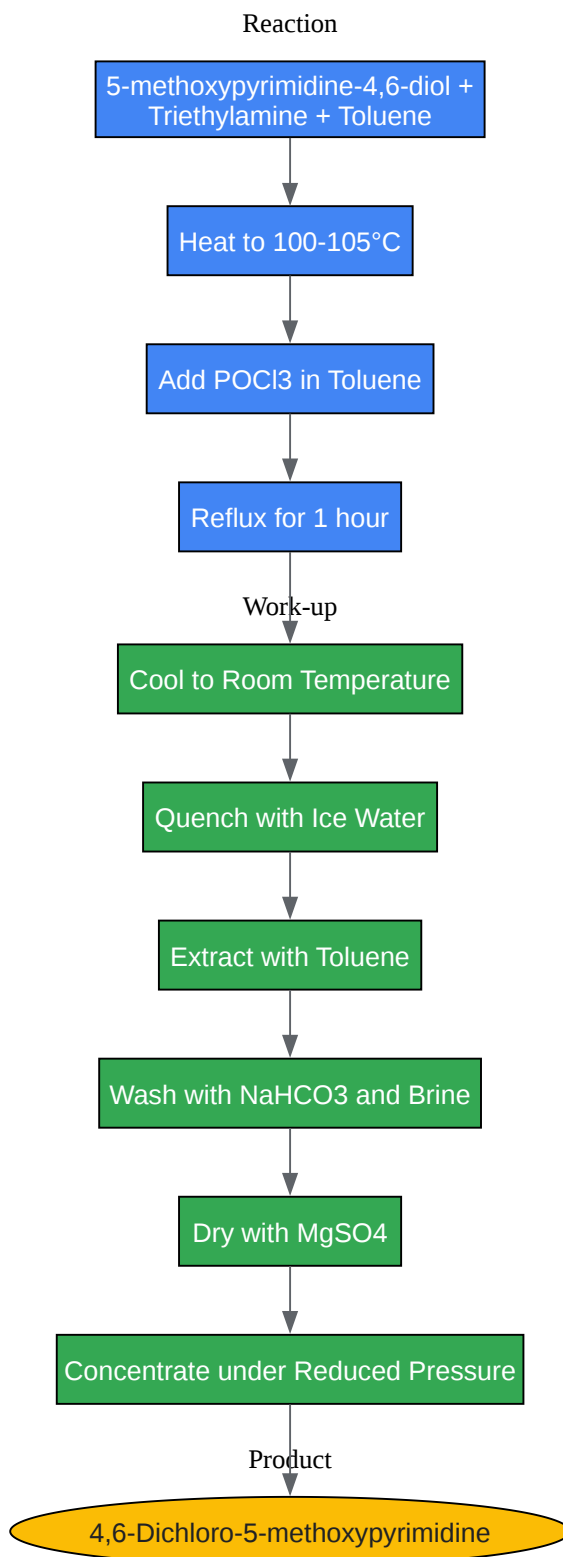
Quantitative Data Summary

Parameter	Value	Reference
Starting Material	5-methoxypyrimidine-4,6-diol (96.0 g)	[1]
Yield	103.4 g (86%)	[1]
Appearance	White solid	[1]
¹ H NMR (CDCl ₃)	δ 4.00 (s, 3H), 8.55 (s, 1H)	[1]
Melting Point	54-58 °C	
Molecular Weight	179.00 g/mol	[3]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O	[3] [4]

Alternative Synthetic Approach

An alternative method utilizes phosphorus trichloride (PCl₃) instead of phosphorus oxychloride. This approach involves adding 4,6-dihydroxy-5-methoxypyrimidine sodium to PCl₃ and refluxing the mixture at 110-120°C for 2 to 6 hours.[\[5\]](#) The work-up involves cooling, adding an organic solvent, hydrolyzing with deionized water, and neutralizing with an alkali solution before isolating the product.[\[5\]](#) This method is presented as a less hazardous alternative to using the highly toxic phosphorus oxychloride.[\[5\]](#)

Experimental Workflow



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Caption: Synthetic workflow for **4,6-dichloro-5-methoxypyrimidine**.

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References

- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 3. 4,6-ジクロロ-5-メトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]
- 5. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
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